Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate
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Overview
Description
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with diethyl ethoxymethylenemalonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(((1,3-dimethyl-1H-pyrazol-5-yl)amino)methylene)malonate
- Diethyl 2-(((5-nitro-1,3-thiazol-2-yl)amino)methylene)malonate
- Diethyl 2-(((2-methyl-4-pyrimidinyl)amino)methylene)malonate
Uniqueness
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships, and recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
This structure includes a diethyl malonate moiety and a substituted pyrazole, which contributes to its reactivity and interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to diethyl malonates. For instance, compounds in this class have shown significant activity against Fusarium oxysporum, a pathogenic fungus affecting various crops.
Key Findings
-
Inhibition Concentration (IC50) :
- Some derivatives exhibited IC50 values as low as 0.013 µM, indicating potent antifungal activity. For example, compound 5 demonstrated an IC50 of 13 nM, classifying it as a fungicide rather than fungistatic .
- The structure of these compounds plays a crucial role in their activity; those without bulky substituents on the aromatic ring tend to show higher efficacy.
- Mechanism of Action :
- Comparative Analysis :
Structure-Activity Relationship (SAR)
The biological activity of this compound and its analogs can be understood through SAR studies:
Compound | Substituent | IC50 (µM) | Activity Type |
---|---|---|---|
Compound 1 | p-Cl | 18 < IC50 < 35 | Fungistatic |
Compound 2 | ortho-NO2 | < 1 | Fungicidal |
Compound 5 | None | 0.013 | Fungicidal |
From this table, it is evident that the nature and position of substituents significantly influence the antifungal efficacy of these compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of diethyl malonates:
- Mycelial Growth Inhibition :
- Toxicological Assessments :
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
diethyl 2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)7-13-10-6-8(3)14-15-10/h6-7H,4-5H2,1-3H3,(H2,13,14,15) |
InChI Key |
SETGNXQVBIWMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
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